molecular formula C10H6F2N4 B8495039 5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile

5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile

Cat. No.: B8495039
M. Wt: 220.18 g/mol
InChI Key: XBBQLCCTQJHMIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a difluorophenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile typically involves the reaction of 2,6-difluorobenzonitrile with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve the reduction of the carbonitrile group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Primary amines derived from the reduction of the carbonitrile group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carbaldehyde
  • 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carboxamide

Uniqueness

Compared to similar compounds, 5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group, in particular, allows for further functionalization and derivatization, enhancing its versatility in various applications.

Properties

Molecular Formula

C10H6F2N4

Molecular Weight

220.18 g/mol

IUPAC Name

5-amino-1-(2,6-difluorophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H6F2N4/c11-7-2-1-3-8(12)9(7)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2

InChI Key

XBBQLCCTQJHMIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)N2C(=C(C=N2)C#N)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(2,6-difluorophenyl)hydrazine hydrochloride (12.38 g, 68.56 mmol) in anhydrous ethanol (70 mL) was added 2-(ethoxymethylene)malononitrile (8.791 g, 71.98 mmol) followed by triethylamine (10.01 mL, 71.98 mmol), and the contents stirred at RT for 10 min and then heated to reflux for 1.5 h. The contents were cooled to RT and solvents removed under reduced pressure. The resulting brown solid was stirred with 50 mL of water and 250 mL of EtOAc. The EtOAc layer was separated, washed with 50 mL of brine, dried and concentrated. The concentrated solid was stirred in 50 mL of hexanes for 5 min, filtered through a flitted funnel, and dried in a vacuum oven at 45° C. for 2 h to afford 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carbonitrile as a brown solid. This material was used without further purification. MS (ES+): 221.1 (M+H)+. (B): A mixture of 5-amino-1-(2,6-difluorophenyl)-1H-pyrazole-4-carbonitrile (14 g, 64 mmol) in 50 mL of concentrated HCl was refluxed for 10 h. The reaction mixture was concentrated to half of its volume, cooled with an ice bath, pH adjusted to about 10 with 10 N NaOH, and extracted with 3×100 mL of EtOAc. The combined organic layers were washed with brine, dried and concentrated to afford 1-(2,6-difluorophenyl)-1H-pyrazol-5-amine as a brown amorphous solid. This material was used without further purification. MS (ES+): 196.1 (M+H)+.
Quantity
12.38 g
Type
reactant
Reaction Step One
Quantity
8.791 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
10.01 mL
Type
reactant
Reaction Step Two

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